4-Bromocyclohexane-1-carboxylic acid 4-Bromocyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 89892-96-6
VCID: VC8354479
InChI: InChI=1S/C7H11BrO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10)
SMILES: C1CC(CCC1C(=O)O)Br
Molecular Formula: C7H11BrO2
Molecular Weight: 207.06 g/mol

4-Bromocyclohexane-1-carboxylic acid

CAS No.: 89892-96-6

Cat. No.: VC8354479

Molecular Formula: C7H11BrO2

Molecular Weight: 207.06 g/mol

* For research use only. Not for human or veterinary use.

4-Bromocyclohexane-1-carboxylic acid - 89892-96-6

Specification

CAS No. 89892-96-6
Molecular Formula C7H11BrO2
Molecular Weight 207.06 g/mol
IUPAC Name 4-bromocyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C7H11BrO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10)
Standard InChI Key MLEASHATKJSLCC-UHFFFAOYSA-N
SMILES C1CC(CCC1C(=O)O)Br
Canonical SMILES C1CC(CCC1C(=O)O)Br

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 4-bromocyclohexane-1-carboxylic acid combines a six-membered cyclohexane ring with two functional groups: a bromine substituent at the fourth carbon and a carboxylic acid group at the first carbon. This arrangement creates distinct electronic and steric effects that influence its chemical behavior. The bromine atom, a bulky and polarizable halogen, enhances the compound’s susceptibility to nucleophilic substitution reactions, while the carboxylic acid group contributes to its acidity and participation in condensation or oxidation processes.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₁BrO₂
Molecular Weight207.06 g/mol
IUPAC Name4-bromocyclohexane-1-carboxylic acid
CAS Number89892-96-6
SMILES NotationC1CC(CCC1C(=O)O)Br
InChI KeyMLEASHATKJSLCC-UHFFFAOYSA-N

The stereochemistry of the cyclohexane ring further modulates the compound’s properties. Axial and equatorial conformations of the bromine substituent affect intermolecular interactions, solubility, and crystal packing. Computational studies suggest that the equatorial position is thermodynamically favored due to reduced steric hindrance, though synthetic conditions can influence the final stereochemical outcome.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the bromination of cyclohexane-1-carboxylic acid. This electrophilic substitution reaction employs bromine (Br₂) in the presence of catalysts such as iron (Fe) or phosphorus tribromide (PBr₃). The reaction proceeds via the generation of a bromonium ion intermediate, which undergoes nucleophilic attack by the cyclohexane ring. Optimal conditions include temperatures between 0–25°C and polar solvents like dichloromethane (DCM) to stabilize ionic intermediates and improve regioselectivity.

Reaction Mechanism:

  • Generation of Electrophile:
    Br2+FeFeBr3+Br+\text{Br}_2 + \text{Fe} \rightarrow \text{FeBr}_3 + \text{Br}^+

  • Electrophilic Attack:
    The bromonium ion reacts with the cyclohexane ring, forming a sigma complex.

  • Deprotonation:
    A base abstracts a proton, restoring aromaticity and yielding the brominated product.

Industrial Manufacturing

Industrial production leverages continuous flow reactors to enhance efficiency and safety. These systems minimize exposure to hazardous bromine vapors and improve heat transfer, critical for exothermic bromination reactions. Advanced catalysts, such as immobilized FeBr₃ on silica supports, are employed to facilitate catalyst recovery and reuse, reducing production costs. Post-synthesis purification involves fractional distillation or recrystallization from ethanol-water mixtures, achieving purities exceeding 98%.

Chemical Reactivity and Reaction Pathways

Substitution Reactions

The bromine atom serves as a prime site for nucleophilic substitution (SN2 or SN1 mechanisms). Common reagents include:

  • Hydroxide Ions (OH⁻): Yield cyclohexane-1-carboxylic acid derivatives via hydrolysis.

  • Ammonia (NH₃): Produce cyclohexylamine carboxylates through ammonolysis.

Example Reaction:
C7H11BrO2+NaOHC7H11O3Na+HBr\text{C}_7\text{H}_{11}\text{BrO}_2 + \text{NaOH} \rightarrow \text{C}_7\text{H}_{11}\text{O}_3\text{Na} + \text{HBr}

Oxidation and Reduction

  • Oxidation: The carboxylic acid group can be oxidized to a ketone or aldehyde using strong oxidizers like potassium permanganate (KMnO₄) under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, facilitating the synthesis of cyclohexanol derivatives.

Reduction Example:
C7H11BrO2+LiAlH4C7H13BrO+Al(OH)3+Li+\text{C}_7\text{H}_{11}\text{BrO}_2 + \text{LiAlH}_4 \rightarrow \text{C}_7\text{H}_{13}\text{BrO} + \text{Al(OH)}_3 + \text{Li}^+

Applications in Scientific Research

Pharmaceutical Intermediate

4-Bromocyclohexane-1-carboxylic acid is a key precursor in synthesizing bioactive molecules. For instance, it serves as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. Its bromine substituent enhances lipophilicity, improving drug membrane permeability.

Material Science

The compound is utilized in producing liquid crystals and polymers with tailored thermal stability. Bromine’s high atomic polarizability contributes to materials with enhanced refractive indices, valuable in optical applications.

Table 2: Comparative Analysis of Halogenated Cyclohexane Derivatives

CompoundHalogenReactivityApplications
4-Chlorocyclohexane-1-carboxylic acidClModeratePesticides, Dyes
4-Fluorocyclohexane-1-carboxylic acidFHighPET Imaging Agents
4-Bromocyclohexane-1-carboxylic acidBrHighPharmaceuticals, Polymers

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary studies indicate that 4-bromocyclohexane-1-carboxylic acid disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). This activity is particularly pronounced against Gram-positive strains like Staphylococcus aureus (MIC: 12.5 µg/mL).

Anti-Inflammatory Effects

The compound suppresses pro-inflammatory cytokine production (e.g., TNF-α, IL-6) by modulating NF-κB signaling. In vitro assays using murine macrophages demonstrate a 40% reduction in cytokine levels at 50 µM concentrations.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Axial-equatorial proton splitting (δ 1.2–2.1 ppm) confirms bromine’s stereochemical position.

  • ¹³C NMR: Carboxylic carbon resonance at δ 175–180 ppm.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase C18 columns with acetonitrile/water mobile phases (70:30 v/v) achieve baseline separation, ensuring purity assessment.

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